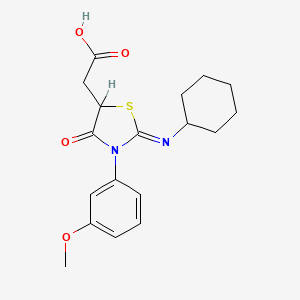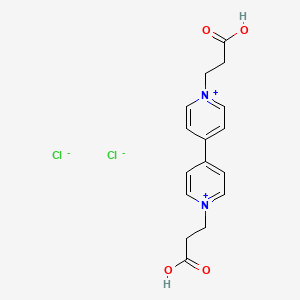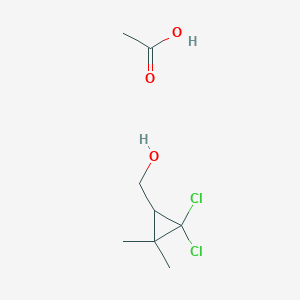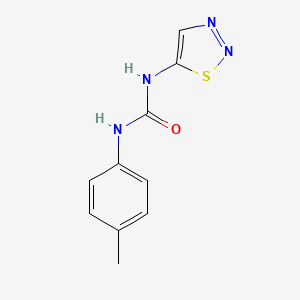
N-(4-Methylphenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit the growth of certain plant pathogens.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(2,5-Dimethylphenyl)-N’-1,2,3-thiadiazol-5-ylurea
- N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea
Uniqueness
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic targets. Additionally, the thiadiazole ring provides stability and resistance to metabolic degradation, making it a more durable and effective compound in various applications.
Propriétés
Numéro CAS |
51707-59-6 |
|---|---|
Formule moléculaire |
C10H10N4OS |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-7-2-4-8(5-3-7)12-10(15)13-9-6-11-14-16-9/h2-6H,1H3,(H2,12,13,15) |
Clé InChI |
ULHNRIINZRNXJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=CN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




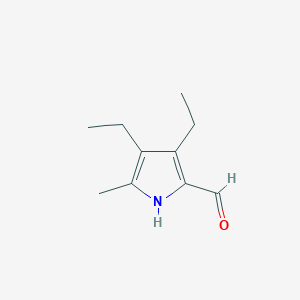
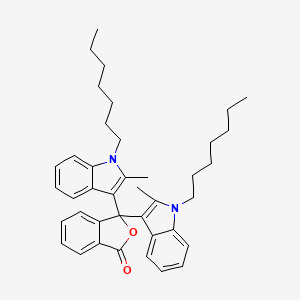
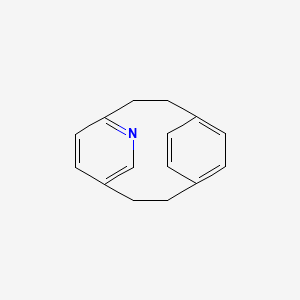
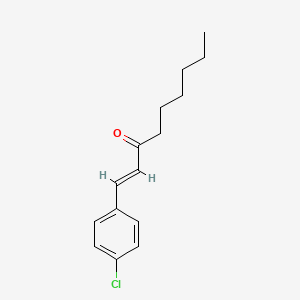
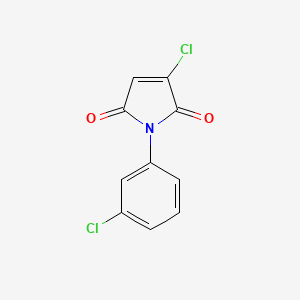
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
